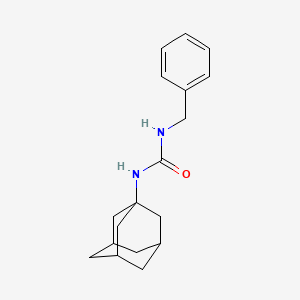

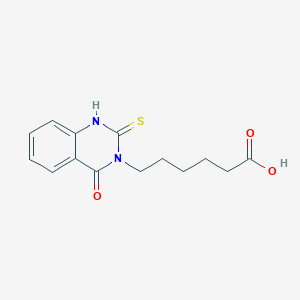

1-(1-Adamantyl)-3-benzylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-3-benzylurea, also known as ABU, is a synthetic compound that has gained attention due to its potential applications in scientific research. ABU is a derivative of adamantane, a bicyclic hydrocarbon that has been extensively studied for its diverse biological activities.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1-Adamantyl)-3-benzylurea, focusing on six unique fields:

Pharmaceuticals and Drug Development

1-(1-Adamantyl)-3-benzylurea has shown potential in the development of antiviral and antibacterial agents. Its unique structure allows it to interact with various biological targets, making it a candidate for new therapeutic drugs . Research has indicated its efficacy in inhibiting certain viral enzymes, which could be crucial in treating viral infections.

Catalysis and Chemical Reactions

In the field of catalysis, 1-(1-Adamantyl)-3-benzylurea is used as a catalyst in organic synthesis. Its adamantyl group provides steric hindrance, which can enhance the selectivity and efficiency of catalytic processes . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Material Science

This compound is also explored in material science for the development of advanced materials. Its rigid structure contributes to the stability and durability of polymers and other materials . Researchers are investigating its use in creating high-performance materials with applications in aerospace, automotive, and electronics industries.

Nanotechnology

In nanotechnology, 1-(1-Adamantyl)-3-benzylurea is utilized in the synthesis of nanostructures. Its unique properties facilitate the formation of nanoparticles and nanocomposites with specific characteristics . These nanomaterials have potential applications in drug delivery, imaging, and as catalysts in chemical reactions.

Biological Studies

The compound is used in biological studies to understand its interaction with various biomolecules. Its structure allows it to bind to proteins and nucleic acids, making it a useful tool in studying biological processes at the molecular level . This can lead to insights into disease mechanisms and the development of new therapeutic strategies.

properties

IUPAC Name |

1-(1-adamantyl)-3-benzylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-17(19-12-13-4-2-1-3-5-13)20-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIRFYYPSNNZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330694 |

Source

|

| Record name | 1-(1-adamantyl)-3-benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-Adamantyl)-3-benzylurea | |

CAS RN |

120615-86-3 |

Source

|

| Record name | 1-(1-adamantyl)-3-benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)

![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)

![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)

![4-[(2-Methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2713735.png)